Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Description
Significance of Bicyclic Nitrogen Heterocycles as Conformationally Constrained Scaffolds
Bicyclic nitrogen heterocycles, such as the 2-azabicyclo[2.2.1]heptane system, are of paramount importance in drug discovery and development due to their conformationally constrained nature. bohrium.com Unlike flexible, linear (aliphatic) or flat (aromatic) structures, the rigid framework of these bicyclic compounds locks substituent groups into well-defined spatial orientations. This structural rigidity offers several advantages in medicinal chemistry. It can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.
Furthermore, the incorporation of such saturated, three-dimensional scaffolds is a recognized strategy for improving the "drug-likeness" of therapeutic candidates, moving away from the often-problematic properties associated with overly flat, aromatic compounds. bohrium.com The defined stereochemistry and vectoral presentation of functional groups from a rigid core can enhance selectivity for a specific receptor subtype, minimizing off-target effects. nih.gov A notable example of this scaffold's application is its presence in Ledipasvir, a potent inhibitor of the hepatitis C virus NS5A protein. bohrium.com The 2-azabicyclo[2.2.1]heptane framework serves as a proline analogue, and its constrained geometry is crucial for its biological activity. nih.govunirioja.es
The Role of the 2-Azabicyclo[2.2.1]heptane Framework in Accessing Stereochemical Diversity
The 2-azabicyclo[2.2.1]heptane skeleton is intrinsically chiral and possesses multiple stereocenters, making it an excellent platform for exploring stereochemical diversity. The synthesis of this framework, often accomplished through strategies like the Diels-Alder reaction, allows for the controlled generation of different diastereomers, primarily the endo and exo isomers. uni-regensburg.denih.gov Each of these diastereomers presents a unique three-dimensional arrangement of atoms, which can be crucial for molecular recognition by enzymes or receptors.
The rigid nature of the bicycle significantly influences the stereochemical outcome of subsequent chemical transformations. rsc.org For instance, electrophilic addition reactions to the unsaturated precursor, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, show distinct regio- and stereochemical regularities depending on whether the endo or exo isomer is used as the starting material. researchgate.net Chalcogenation of the endo isomer yields rearranged products, whereas the same reaction on the exo isomer can afford both rearranged and direct 1,2-addition products. researchgate.net This predictable control over stereochemistry allows chemists to systematically synthesize a wide array of stereochemically distinct molecules for structure-activity relationship (SAR) studies, which are fundamental to modern drug design. le.ac.uk
Overview of Research Trajectories for Ethyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is primarily utilized in research as a versatile chiral building block for the synthesis of more complex molecules, particularly for pharmaceutical applications. chemimpex.com Its defined stereochemistry and functional handles—a secondary amine that can be protected or further functionalized and an ethyl ester that can be hydrolyzed or transformed—make it a valuable intermediate.
Key research trajectories for this compound include:
Synthesis of Novel Therapeutics: The scaffold is a key component in the design of novel drug candidates. A significant application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, such as Neogliptin, for the treatment of type 2 diabetes. nih.gov In this context, the bicyclic structure serves as a rigid scaffold to correctly position the pharmacophoric elements for potent and selective enzyme inhibition.
Probing Reaction Mechanisms: The unsaturated version of the title compound and its derivatives are used as model substrates to study the regio- and stereochemical pathways of various chemical reactions, such as electrophilic halogenation and chalcogenation. researchgate.netrsc.org These fundamental studies help to expand the synthetic chemist's toolkit for creating complex, polyfunctionalized molecules.
Development of Asymmetric Synthesis: Chiral derivatives of the 2-azabicyclo[2.2.1]heptane framework have been explored as ligands in asymmetric catalysis, demonstrating their utility in controlling the stereochemical outcome of metal-catalyzed reactions. pwr.edu.pl
The compound's properties, as detailed in public databases, provide a foundation for its application in these research areas.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NO₂ |
| Monoisotopic Mass | 169.11028 Da |
| Predicted XlogP | 1.1 |
| InChIKey | QJGGRDROGASHNR-RNJXMRFFSA-N |
Research has detailed the synthesis of various stereoisomers of this scaffold, highlighting its role in generating molecular diversity.
| Stereoisomer Description | Precursor/Method | Reference |
|---|---|---|
| (1R,3R,4S)-exo | Diels-Alder reaction with (S)-1-phenylethylamine as chiral auxiliary | pwr.edu.pl |
| (1S,3S,4R)-exo | Diels-Alder reaction with (S)-1-phenylethylamine as chiral auxiliary | pwr.edu.pl |
| (3S,R)-exo | Diels-Alder of ethyl glyoxylate (B1226380), cyclopentadiene (B3395910), and ammonia, followed by Boc protection | nih.gov |
| (3R,S)-endo | Diels-Alder of ethyl glyoxylate, cyclopentadiene, and ammonia, followed by Boc protection | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGGRDROGASHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532569 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-08-6 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 2 Azabicyclo 2.2.1 Heptane 3 Carboxylate and Its Stereoisomers
Diastereoselective Aza-Diels-Alder Cycloaddition Strategies
The aza-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction where a nitrogen atom is part of the dienophile, is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptene framework. wikipedia.org This [4+2] cycloaddition typically involves the reaction of cyclopentadiene (B3395910) with an imine to rapidly build the bicyclic core. core.ac.uk For the synthesis of the target compound, the key dienophile is an imine derived from ethyl glyoxylate (B1226380). The reaction generally exhibits high exo-selectivity, a common feature when using aza-dienophiles, in contrast to the often-favored endo-selectivity in many all-carbon Diels-Alder reactions. diva-portal.org
To achieve diastereoselectivity, chiral imines are employed as the dienophile. A widely used approach is the condensation of ethyl glyoxylate with a chiral amine, such as (R)- or (S)-1-phenylethylamine, to generate a chiral N-substituted α-imino ester in situ. diva-portal.orgrsc.org This chiral imine then reacts with cyclopentadiene, often in the presence of a Lewis acid or Brønsted acid catalyst like trifluoroacetic acid, to yield the corresponding ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate derivatives. diva-portal.orgrsc.orgbeilstein-journals.org
The chirality of the N-substituent, derived from the phenylethylamine, effectively directs the facial selectivity of the cyclopentadiene's approach to the imine. diva-portal.org For instance, the reaction using (S)-phenylethylamine favors the formation of the (1R,3R,4S)-configured cycloadduct. diva-portal.org This stereocontrol is crucial for producing specific, optically active nonproteinogenic α-amino acids and their derivatives. nih.gov The use of bifunctional catalysts that can activate both the imine and the enone components has also been explored to achieve high enantio- and diastereoselectivity in formal aza-Diels-Alder reactions. nih.gov
Table 1: Aza-Diels-Alder Reaction for Bicyclic Scaffold Synthesis
| Diene | Chiral Dienophile Precursor | Key Reagents/Catalysts | Primary Product Stereochemistry | Selectivity |
|---|---|---|---|---|
| Cyclopentadiene | Ethyl glyoxylate + (S)-phenylethylamine | BF₃·Et₂O, Trifluoroacetic Acid (TFA) | (1R,3R,4S) | High exo-selectivity |
| Cyclopentadiene | Ethyl glyoxylate + (R)-phenylethylamine | Trifluoroacetic Acid (TFA), H₂O (cat.) | (1S,3S,4R) | High exo-selectivity |
The stereochemical outcome of the Diels-Alder reaction is intrinsically linked to the structure of both the diene and the dienophile. youtube.com In the aza-Diels-Alder reaction for this scaffold, cyclopentadiene serves as a conformationally locked s-cis diene. The primary stereochemical control arises from the dienophile. Attaching an electron-withdrawing group to the imine nitrogen can increase the reaction rate. wikipedia.org
The relative orientation of the substituents on the dienophile dictates the stereochemistry in the final product because the reaction proceeds through a concerted, one-step mechanism where the stereochemistry of the reactants is retained. youtube.com For the α-imino ester dienophile, the bulky chiral auxiliary on the nitrogen atom sterically hinders one face of the imine, forcing the diene to approach from the less hindered face, thereby establishing the stereocenters of the bicyclic product with high fidelity. diva-portal.org Normal electron demand aza-Diels-Alder reactions are generally promoted by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. ijcrcps.com
Enantioselective Synthesis via Chiral Auxiliary Approaches
Chiral auxiliaries are a powerful tool for asymmetric synthesis, allowing for the diastereoselective formation of a product which can then be converted to a single enantiomer upon removal of the auxiliary. wikipedia.org
In the synthesis of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, the (R)- or (S)-1-phenylethyl group is a commonly used chiral auxiliary. pwr.edu.pl It is incorporated by forming an imine between ethyl glyoxylate and the corresponding chiral 1-phenylethylamine. rsc.org After the crucial cycloaddition and subsequent transformations (like reduction of the double bond), the auxiliary must be removed to yield the final N-unsubstituted product.
A standard method for the removal of the N-1-phenylethyl group is hydrogenolysis. rsc.org This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This step cleaves the benzylic C-N bond, liberating the secondary amine of the bicyclic ester and producing ethylbenzene (B125841) as a byproduct.
The aza-Diels-Alder reaction between cyclopentadiene and the chiral imine yields a mixture of diastereomeric cycloadducts, although one is typically majorly favored. researchgate.net For example, the reaction with the imine derived from (R)-1-phenylethylamine predominantly yields the exo-(1S,3S,4R) isomer along with the exo-(1R,3R,4S) as a minor product. researchgate.net
To obtain enantiomerically pure material, these diastereomers must be separated. This is most commonly accomplished using standard laboratory techniques such as column chromatography. researchgate.net Once the desired diastereomer is isolated in a pure form, it can be carried forward through the remaining synthetic steps, such as auxiliary removal, to furnish the enantiopure target compound. pwr.edu.pl
Catalytic Hydrogenation and Reduction Strategies for Scaffold Formation
The initial aza-Diels-Alder cycloaddition produces ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, which contains a carbon-carbon double bond within the bicyclic system. researchgate.net To arrive at the final saturated scaffold of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, this double bond must be reduced.
This transformation is typically accomplished via catalytic hydrogenation. pwr.edu.plresearchgate.net The unsaturated bicyclic intermediate is treated with hydrogen gas in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). The reaction is generally performed in a solvent like ethanol (B145695) or ethyl acetate. This reduction proceeds smoothly to give the saturated 2-azabicyclo[2.2.1]heptane ring system, completing the formation of the core structure. pwr.edu.pl This step is often performed after the separation of diastereomers and before the removal of the chiral auxiliary.
Table 2: Key Stereoselective Transformations
| Step | Transformation | Typical Reagents | Purpose |
|---|---|---|---|
| 1 | Aza-Diels-Alder Cycloaddition | Cyclopentadiene, Chiral imine, Lewis/Brønsted Acid | Diastereoselective formation of the unsaturated bicyclic scaffold. |
| 2 | Diastereomer Separation | Silica Gel Column Chromatography | Isolation of a single diastereomer for enantiopure synthesis. |
| 3 | Catalytic Hydrogenation | H₂, Pd/C | Saturation of the C=C double bond to form the heptane (B126788) ring. |
| 4 | Chiral Auxiliary Removal | H₂, Pd/C (Hydrogenolysis) | Removal of the N-substituent to yield the final product. |
Reduction of Unsaturated Precursors to the Saturated Bicyclic System
A primary and effective route for the synthesis of the saturated Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate system involves the reduction of unsaturated precursors. Catalytic hydrogenation is a widely employed method for this transformation, particularly for precursors like Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. This process saturates the carbon-carbon double bond within the bicyclic framework to yield the desired heptane structure.
The selection of catalyst and reaction conditions is crucial for achieving high yields and selectivity. A common and highly efficient catalytic system for this reduction is 10% Palladium on activated carbon (Pd/C). pwr.edu.pl The reaction is typically performed in an alcohol solvent, such as absolute ethanol, under a hydrogen atmosphere. pwr.edu.pl The addition of a base, like potassium carbonate (K₂CO₃), is also reported to facilitate the reaction. pwr.edu.pl This method is valued for its efficiency, often resulting in quantitative yields of the saturated product.
| Unsaturated Precursor | Catalyst | Solvent | Additives | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one | 10% Pd/C | Ethyl Acetate | N/A | H₂, 20°C, 24h | Quantitative | |
| Ethyl (1R,3R,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | 10% Pd/C (10 wt%) | Absolute EtOH | K₂CO₃ (1.0 equiv.) | H₂ atmosphere | Not specified | pwr.edu.pl |
Stereochemical Integrity Preservation During Hydrogenation
A significant advantage of the catalytic hydrogenation of 2-azabicyclo[2.2.1]hept-5-ene precursors is the preservation of the existing stereochemistry at the chiral centers. For instance, the hydrogenation of (1S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-3-one using 10% palladium on activated carbon proceeds with the retention of the stereochemical configuration, yielding the corresponding saturated compound in quantitative yield. The inherent structure of the bicyclic system and the mechanism of heterogeneous catalysis, where hydrogen is delivered to one face of the double bond, contribute to this high degree of stereocontrol. The nitrogen atom within the bicyclic amide structure also plays a role in determining the stereochemical outcome of reactions involving the formation of carbocations at other positions on the ring. rsc.orgresearchgate.net
Resolution of Racemic Mixtures of Azabicyclo[2.2.1]heptane-3-carboxylate Derivatives
The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often results in racemic mixtures, necessitating effective resolution methods to isolate the desired enantiomers for their specific applications.
A classical and scalable method for resolving racemic amines, such as derivatives of azabicyclo[2.2.1]heptane, is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic base with an enantiomerically pure chiral acid. google.com The resulting diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system. unchainedlabs.com This difference allows for their separation by fractional crystallization. scielo.org.za
Commonly used chiral resolving agents for this class of compounds include:
Malic acid google.com
Mandelic acid google.com
Dibenzoyl tartaric acid google.com
10-Camphorsulfonic acid google.com
Di-p-toluoyltartaric acid google.com
The success of this method relies on the careful selection of the chiral acid and the crystallization solvent to maximize the solubility difference between the diastereomeric salts. unchainedlabs.com
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), offer a powerful and versatile alternative for the separation of enantiomers. arkat-usa.org This method is applicable for both analytical-scale assessment of enantiomeric purity and preparative-scale isolation of pure enantiomers. researchgate.net
For 2-azabicyclo[2.2.1]heptane derivatives, polysaccharide-based CSPs, such as those found in Chiralcel columns, have proven to be highly effective. researchgate.net For example, the complete separation of the enantiomers of 2-azabicyclo[2.2.1]hept-5-en-3-one was achieved using a Chiralcel OD-H column. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol, is critical for optimizing the resolution. researchgate.net The temperature can also be adjusted to improve enantioselectivity. researchgate.net
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]hept-5-en-3-one | Chiralcel OD-H (250 x 4.6 mm) | n-hexane-isopropanol (80:20, v/v) | 1.0 mL/min | UV and Optical Rotation | researchgate.net |
| Methyl N-benzoyl-2-exo-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate | Not specified | Not specified | Not specified | Not specified | arkat-usa.org |
Novel Cyclization and Rearrangement Pathways towards the 2-Azabicyclo[2.2.1]heptane Core
Beyond traditional Diels-Alder reactions and subsequent reductions, novel synthetic strategies have been developed to construct the 2-azabicyclo[2.2.1]heptane framework, often with excellent stereocontrol.
One innovative approach employs a samarium(II) iodide (SmI₂)-mediated cascade reaction. nih.govrsc.org This strategy can involve a spirocyclization and rearrangement sequence to convert a 7-azabicyclo[2.2.1]heptadiene into a functionally poised 2-azabicyclo[2.2.1]heptene framework. rsc.orgrsc.org This method proceeds in good yield with high regio- and stereoselectivity, offering a powerful tool for accessing complex, highly substituted members of this bicyclic family. rsc.org
Another distinct pathway involves the skeletal transformation of more readily available bicyclic systems. For instance, the 7-azabicyclo[2.2.1]heptane ring system can be synthesized via a contraction of the tropinone (B130398) skeleton. researchgate.net This transformation is achieved through a Favorskii rearrangement of a dibrominated 8-azabicyclo[3.2.1]octane-3-one derivative, providing an efficient route to the desired 2-azabicyclo[2.2.1]heptane core. researchgate.net
Comprehensive Stereochemical Assignment and Structural Elucidation of Ethyl 2 Azabicyclo 2.2.1 Heptane 3 Carboxylate Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regio- and Stereochemical Proof
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-azabicyclo[2.2.1]heptane derivatives. The constrained nature of the bicyclic system provides a unique spectral fingerprint that allows for detailed analysis of its stereochemical features.
Proton (¹H) NMR spectroscopy provides crucial information regarding the stereochemistry of the 2-azabicyclo[2.2.1]heptane core. The rigid structure of the molecule restricts conformational flexibility, causing protons on methylene (B1212753) bridges (C5, C6, and C7) to become chemically non-equivalent, a phenomenon known as diastereotopicity. masterorganicchemistry.comsjsu.edu These diastereotopic protons will appear as distinct signals with different chemical shifts and will show coupling to each other (geminal coupling) as well as to neighboring protons (vicinal coupling).
Table 1: Representative ¹H NMR Data for an Ethyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate Derivative
| Proton Assignment | Representative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl -CH₂- | ~4.1-4.2 | q | 7.1 |
| H3 | ~3.5 | d | 4.5 |
| H1 (bridgehead) | ~3.0 | m | - |
| H4 (bridgehead) | ~2.8 | m | - |
| H7a (syn) | ~1.9 | d | 9.0 |
| H5exo | ~1.8 | m | - |
| H6exo | ~1.7 | m | - |
| H7b (anti) | ~1.4 | d | 9.0 |
| Ethyl -CH₃ | ~1.2-1.3 | t | 7.1 |
| H5endo | ~1.2 | m | - |
| H6endo | ~1.1 | m | - |
| Note: This table is a generalized representation based on data for similar 2-azabicyclo[2.2.1]heptane structures. Actual values may vary based on the specific stereoisomer and solvent used. |
Carbon-13 (¹³C) NMR spectroscopy is used to confirm the carbon framework of the molecule. Due to the molecular asymmetry, each carbon atom in the bicyclic system and the ethyl ester group is expected to be chemically unique, resulting in a distinct signal for each. The chemical shifts are indicative of the electronic environment of each carbon. libretexts.orglibretexts.org
The carbonyl carbon of the ester group typically appears far downfield (δ > 170 ppm). libretexts.org The carbons of the ethyl group (-CH₂- and -CH₃) and the carbons of the bicyclic core resonate at higher field strengths. The chemical shifts of the bicyclic carbons (C1-C7) confirm the integrity of the strained ring system. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, further aiding in the complete assignment of the carbon skeleton. libretexts.org
Table 2: Representative ¹³C NMR Chemical Shifts for the Ethyl 2-Azabicyclo[2.2.1]heptane-3-carboxylate Skeleton
| Carbon Assignment | Representative Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172-175 |
| C3 | ~68-70 |
| Ethyl -CH₂- | ~60-62 |
| C1 (bridgehead) | ~58-60 |
| C4 (bridgehead) | ~43-45 |
| C7 | ~36-38 |
| C5 | ~29-31 |
| C6 | ~23-25 |
| Ethyl -CH₃ | ~14-15 |
| Note: This table is a generalized representation based on data for similar structures. arkat-usa.org Actual values can vary. |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and determining the relative stereochemistry. slideshare.netcreative-biostructure.com
COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin coupling networks. youtube.com Cross-peaks in the COSY spectrum connect protons that are coupled, typically through two or three bonds, allowing for the mapping of the proton connectivity throughout the entire bicyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon to which it is directly attached. creative-biostructure.com HSQC is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful NMR technique for determining relative stereochemistry. It identifies protons that are close to each other in space, irrespective of their bonding connectivity. For instance, a NOESY cross-peak between the proton at C3 and the exo-protons at C5 and C6 would provide strong evidence for the endo-orientation of the C3 proton, and consequently the exo-orientation of the ethyl carboxylate group.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its connectivity, and both relative and absolute configuration. nih.goved.ac.uk By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise spatial arrangement of every atom.
For chiral molecules like ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, crystallographic analysis of a single enantiomer allows for the unambiguous assignment of the absolute configuration (e.g., R or S) at each stereocenter. ed.ac.uk While obtaining suitable crystals can sometimes be challenging, the absolute configuration of precursors and derivatives of this bicyclic system has been successfully determined using this technique, thereby anchoring the stereochemistry for subsequent chemical transformations. rsc.orgpsu.edu
Table 3: Typical Parameters Determined from X-ray Crystallographic Analysis
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., orthorhombic, monoclinic). |
| Space Group | Describes the symmetry elements within the crystal's unit cell. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |
| Torsional Angles | Defines the conformation of the molecule and its substituents. |
| Absolute Structure Parameter | A value (e.g., Flack parameter) that confirms the absolute configuration of the enantiomer in the crystal. ed.ac.uk |
Chiroptical Spectroscopy (ECD, Optical Rotation) for Enantiomeric Characterization
Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light and are fundamental for characterizing enantiomers. nih.gov
Optical Rotation: This technique measures the angle to which a specific enantiomer rotates plane-polarized light at a defined wavelength (typically the sodium D-line, 589 nm). The resulting value, known as the specific rotation [α]D, is a characteristic physical constant for an enantiopure compound. It provides a measure of enantiomeric purity and can be used to distinguish between enantiomers, which will have equal but opposite rotation values. For example, a positive value (dextrorotatory, (+)) would correspond to one enantiomer, while a negative value (levorotatory, (-)) would correspond to its mirror image. Specific rotation values have been reported for numerous derivatives of the 2-azabicyclo[2.2.1]heptane core.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov The resulting spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined with a high degree of confidence. arkat-usa.orgnih.govpwr.edu.pl This method is particularly valuable when single crystals for X-ray analysis are not available.
Table 4: Representative Chiroptical Data for 2-Azabicyclo[2.2.1]heptane Derivatives
| Compound | Specific Rotation [α]D | Conditions |
| ((1R,3S,4S)-2-((R)-1-(naphthalen-1-yl)ethyl)-2-azabicyclo[2.2.1]- heptan-3-yl)methanol | +60.9 | (c 0.52, CH₂Cl₂) |
| Ethyl (1R,4S)-4-aminocyclopent-2-en-1-carboxylate hydrochloride | +105 | (c = 0.25; EtOH) |
| Note: Data is for related structures to illustrate the application of the technique. |
Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate. Using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of precision (typically within 5 ppm). arkat-usa.org This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass. nih.gov
Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide additional structural information. Characteristic fragmentation of the bicyclic core or the loss of the ethyl ester group can help to confirm the proposed structure.
Table 5: HRMS Data for Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
| Parameter | Value |
| Molecular Formula | C₁₀H₁₇NO₂ |
| Calculated Exact Mass [M+H]⁺ | 184.1332 |
| Typical Observation | An experimentally measured m/z value within ±0.0009 of the calculated mass. |
Chemical Transformations and Derivatization Chemistry of the Ethyl 2 Azabicyclo 2.2.1 Heptane 3 Carboxylate Scaffold
Functional Group Interconversions on the Ester Moiety
The ester group at the 3-position of the 2-azabicyclo[2.2.1]heptane ring is a key site for functionalization, allowing for its conversion into other important functional groups such as alcohols, aldehydes, and amides.
Reduction of the Ester to Alcohols and Aldehydes
The ester functionality of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a commonly used reagent for the reduction of esters to primary alcohols. masterorganicchemistry.comadichemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by a second hydride transfer to the intermediate aldehyde, ultimately yielding the primary alcohol upon acidic workup. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters. adichemistry.com
The general transformation is as follows:
Reactant: Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate
Reagent: Lithium Aluminum Hydride (LiAlH₄)
Product: (2-Azabicyclo[2.2.1]heptan-3-yl)methanol
While direct reduction to the aldehyde is challenging due to the high reactivity of the aldehyde intermediate, it can be achieved under carefully controlled conditions using specialized reagents.
Amidation and Peptide Coupling Reactions
The ethyl ester of the 2-azabicyclo[2.2.1]heptane-3-carboxylate can be converted into an amide through a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in a mixture of water and ethanol (B145695). google.com
The resulting carboxylic acid can then be coupled with an amine to form an amide bond. This reaction is a cornerstone of peptide synthesis, where the rigid 2-azabicyclo[2.2.1]heptane-3-carboxylic acid can be incorporated as a constrained proline mimetic. nih.gov Standard peptide coupling reagents are employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. google.comnih.gov
A general procedure for amide synthesis involves dissolving the primary amine derived from the scaffold, N-Boc-L-proline, potassium carbonate, and N,N′-dicyclohexylcarbodiimide (DCC) in acetonitrile and stirring the mixture at room temperature. mdpi.com
Transformations at the Nitrogen Atom (N-Derivatization)
The secondary amine nitrogen atom in the 2-azabicyclo[2.2.1]heptane ring is a key site for derivatization, allowing for the introduction of a wide range of substituents through alkylation and acylation reactions. Furthermore, the use of protecting groups on the nitrogen is a common strategy in the multi-step synthesis of complex molecules, necessitating efficient methods for their subsequent removal.
Alkylation and Acylation Strategies
N-alkylation of the 2-azabicyclo[2.2.1]heptane scaffold can be achieved using various alkylating agents. For instance, the nitrogen atom can be alkylated with methyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to yield the corresponding N-methyl derivative. google.com Another common N-substituent, the benzyl group, can be introduced via reaction with benzyl bromide in the presence of a base like triethylamine. choudharylab.com
N-acylation is also a widely employed transformation. A common method for protecting the nitrogen atom is through the introduction of a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. nih.govevitachem.com Other acyl groups can also be introduced. For example, N-acylation with acetyl chloride or acetic anhydride yields the N-acetyl derivative, while reaction with trichloroacetyl chloride gives the N-trichloroacetyl compound. cdnsciencepub.com
| Transformation | Reagents and Conditions | Product |
| N-Methylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-2-azabicyclo[2.2.1]heptane derivative |
| N-Benzylation | Benzyl bromide, Et₃N | N-Benzyl-2-azabicyclo[2.2.1]heptane derivative |
| N-Boc Protection | Boc₂O, Base (e.g., NaHCO₃, DMAP) | N-Boc-2-azabicyclo[2.2.1]heptane derivative |
| N-Acetylation | Acetic anhydride, Sodium acetate | N-Acetyl-2-azabicyclo[2.2.1]heptane derivative |
Cleavage of N-Protecting Groups
The removal of N-protecting groups is a critical step in many synthetic sequences. The choice of deprotection method depends on the specific protecting group and the stability of other functional groups in the molecule.
The widely used N-Boc group is typically cleaved under acidic conditions. A common method involves treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). nih.govwhiterose.ac.ukfishersci.co.uk Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be used. fishersci.co.uk
The N-benzyl group is often removed by catalytic hydrogenolysis. choudharylab.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst), under an atmosphere of hydrogen gas. choudharylab.com
| Protecting Group | Deprotection Reagents and Conditions |
| N-Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| N-Boc | HCl in Dioxane or Ethyl Acetate |
| N-Benzyl | H₂, Pd/C or Pd(OH)₂ |
Electrophilic and Nucleophilic Reactions on the Bicyclic Ring System
The 2-azabicyclo[2.2.1]heptane framework can undergo reactions on the carbon skeleton, although the saturated nature of the ring system limits the scope of these transformations compared to its unsaturated analogs.
Electrophilic addition reactions are characteristic of the unsaturated precursor, 2-azabicyclo[2.2.1]hept-5-ene. The double bond in this system readily reacts with various electrophiles. For example, reaction with bromine in the presence of acetic acid or fluoride ion leads to the formation of 6,7-substituted 2-azanorbornan-3-ones. rsc.orgrsc.org In reactions with "soft" electrophiles, cis(exo) addition to the double bond is observed. However, the addition of "strong" electrophiles like halogens can proceed with a Wagner-Meerwein rearrangement. researchgate.net
Modification of Olefinic Bonds in Unsaturated Precursors
The unsaturated precursor, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, possesses a reactive carbon-carbon double bond that is amenable to a range of electrophilic addition reactions. These transformations are crucial for introducing diverse functionalities onto the bicyclic core. The reactivity of the olefinic bond is influenced by the stereochemistry (exo or endo) of the ester group and the nature of the substituent on the nitrogen atom.
Key transformations of the olefinic bond include:
Epoxidation: The reaction of the unsaturated bicyclic amide with reagents like m-chloroperoxybenzoic acid (MCPBA) selectively yields the corresponding epoxide. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions. researchgate.net
Halogenation: Treatment with electrophilic halogenating agents, such as sources of IOH or BrOH, leads to the formation of halogenated derivatives. These reactions often proceed with accompanying skeletal rearrangements rather than simple 1,2-addition. researchgate.net
Chalcogenation: The addition of sulfenyl and selenenyl halides (e.g., PhSCl, PhSeCl) to the double bond introduces sulfur or selenium moieties. The outcomes of these reactions are highly dependent on the stereochemistry of the starting material. researchgate.net
These modifications provide a direct route to polyfunctionalized bicyclic systems that are otherwise difficult to access.
| Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|
| m-Chloroperoxybenzoic acid (MCPBA) | Epoxidation | Epoxide | researchgate.net |
| N-Bromosuccinimide (NBS) in H₂O | Halogenation (Bromohydroxylation) | Rearranged Bromo-alcohol | researchgate.net |
| Iodine / Potassium Iodide in H₂O | Halogenation (Iodohydroxylation) | Rearranged Iodo-alcohol | researchgate.net |
| Benzenesulfenyl chloride (PhSCl) | Sulfenylation | Rearranged and/or 1,2-addition products | researchgate.net |
| Benzeneselenenyl chloride (PhSeCl) | Selenenylation | Rearranged and/or 1,2-addition products | researchgate.net |
Regio- and Stereoselective Functionalization of the Bicyclic Core
The functionalization of the 2-azabicyclo[2.2.1]heptane core is characterized by a high degree of regio- and stereoselectivity, which is dictated by the rigid, strained nature of the bicycle and the influence of the bridgehead nitrogen.
Electrophilic additions to the unsaturated precursor, ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, demonstrate this selectivity. A study on the halogenation and chalcogenation of its N-acetylated endo and exo isomers revealed distinct stereochemical outcomes researchgate.net:
Halogenation Reactions: For both the endo and exo isomers, reactions with electrophilic halogen sources resulted exclusively in rearranged products. This indicates a strong propensity for the bicyclic system to undergo Wagner-Meerwein type rearrangements upon formation of a halonium ion intermediate, driven by the release of ring strain. researchgate.net
Chalcogenation Reactions: The outcome of chalcogenation (sulfenylation and selenenylation) was found to be dependent on the initial stereochemistry of the ester group.
The endo isomer exclusively yielded rearranged products, similar to the halogenation reactions. researchgate.net
The exo isomer, however, afforded a mixture of rearranged products alongside products of both 1,2-trans and 1,2-cis addition across the double bond. researchgate.net
This differential reactivity highlights the subtle stereoelectronic effects that govern the reaction pathways of this bicyclic system. The nitrogen atom itself can also play a direct role in determining the stereochemistry of reactions at other positions on the core, for example, by participating in neighboring group effects during the formation of carbocationic intermediates. rsc.org Dihydroxylation using osmium tetroxide (OsO₄) is another method for functionalizing the core, with the facial selectivity of the attack being directed by the existing stereocenters. researchgate.net
| Isomer | Reaction | Product Outcome | Reference |
|---|---|---|---|
| Endo | Halogenation (e.g., NBS/H₂O) | Exclusively rearranged products | researchgate.net |
| Exo | Halogenation (e.g., NBS/H₂O) | Exclusively rearranged products | researchgate.net |
| Endo | Chalcogenation (e.g., PhSCl) | Exclusively rearranged products | researchgate.net |
| Exo | Chalcogenation (e.g., PhSCl) | Mixture of rearranged, 1,2-trans addition, and 1,2-cis addition products | researchgate.net |
Ring-Opening and Rearrangement Reactions to Novel Scaffolds
The inherent ring strain of the 2-azabicyclo[2.2.1]heptane system can be harnessed to drive ring-opening and rearrangement reactions, providing access to novel and structurally diverse molecular scaffolds. These transformations are valuable for generating libraries of compounds with different three-dimensional shapes.
Ring-Opening Metathesis (ROM): Derivatives of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate can undergo ring-opening metathesis with ethylene in the presence of Grubbs' catalysts. clockss.org This reaction cleaves the bicyclic system to produce enantiopure cis-3,5-disubstituted pyrrolidines. clockss.org For instance, the N-Boc protected ester yields a 3,5-divinylproline derivative, demonstrating a powerful method for converting the rigid bicyclic scaffold into a more flexible, yet stereochemically defined, monocyclic system. clockss.org
Ring Expansion Reactions: The 2-azabicyclo[2.2.1]heptane framework can be rearranged to the homologous 2-azabicyclo[3.2.1]octane system. This transformation can be initiated by activating a primary alcohol on the scaffold under Mitsunobu conditions. rsc.orgmdpi.com The mechanism involves an intramolecular nucleophilic attack by the nitrogen atom to form a strained aziridinium intermediate. Subsequent regioselective ring-opening of this intermediate by a nucleophile at the more substituted carbon atom leads to the expanded bicyclo[3.2.1]octane core, driven by the release of strain from the original [2.2.1] system. rsc.org
Cascade Rearrangements: In more complex systems, the strain within the azabicyclic framework can be strategically exploited to trigger cascade rearrangements for the total synthesis of natural products. Selective cleavage of specific bonds can initiate a sequence of reactions to construct intricate molecular architectures, such as aza-quaternary and spirotricyclic scaffolds found in marine alkaloids. nih.gov
| Reaction Type | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|
| Ring-Opening Metathesis | Grubbs' Catalyst, Ethylene | cis-3,5-Disubstituted Pyrrolidine | clockss.org |
| Ring Expansion | Mitsunobu Reagents (e.g., DEAD, PPh₃), Nucleophile | 2-Azabicyclo[3.2.1]octane | rsc.org |
| Cascade Rearrangement | Strategic Bond Cleavage Reagents | Aza-quaternary / Spirotricyclic Systems | nih.gov |
Integration into Click Chemistry Frameworks (e.g., Triazole Synthesis)
The 2-azabicyclo[2.2.1]heptane scaffold is an excellent chiral platform for integration into click chemistry frameworks, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.netnih.gov This powerful and versatile reaction allows for the modular assembly of complex molecules by covalently linking an azide-functionalized component with an alkyne-functionalized one to form a stable 1,2,3-triazole ring. illinois.edunih.gov
To utilize the ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate scaffold in click chemistry, it must first be converted into either an azide or a terminal alkyne derivative.
Synthesis of Azide Derivatives: A hydroxyl group, introduced elsewhere on the scaffold, can be converted to an azide via standard procedures, such as a Mitsunobu reaction with an azide source or by mesylation followed by substitution with sodium azide. nih.gov
Synthesis of Alkyne Derivatives: An aldehyde, which can be prepared by oxidation of a primary alcohol derived from the ester, can be converted to a terminal alkyne using methods like the Corey-Fuchs reaction. semanticscholar.org
Once prepared, these functionalized bicyclic building blocks can be "clicked" with a variety of complementary partners. For example, a 2-azabicyclo[2.2.1]heptane-based azide can be reacted with commercially available or synthetically prepared alkynes to generate a library of novel triazole conjugates. researchgate.net The triazole ring acts as a rigid, stable linker that connects the chiral bicyclic moiety to other chemical entities, such as aromatic groups or other heterocyclic systems. This modular approach is highly efficient for generating molecular diversity and has been used to synthesize libraries of compounds for biological screening. researchgate.netnih.gov
| Bicyclic Precursor | Click Partner | Key Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane-based azide | Terminal Alkyne (e.g., Phenylacetylene) | Cu(II) salt, Reducing agent (e.g., Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-triazole conjugate | researchgate.net |
| 2-Azabicyclo[2.2.1]heptane-based terminal alkyne | Organic Azide (e.g., Benzyl azide) | Cu(I) source | 1,4-Disubstituted 1,2,3-triazole conjugate | semanticscholar.org |
Application of Ethyl 2 Azabicyclo 2.2.1 Heptane 3 Carboxylate As a Chiral Building Block in Asymmetric Synthesis
Construction of Complex Polycyclic Systems and Architectures
The rigid 2-azabicyclo[2.2.1]heptane skeleton of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a foundational element for the synthesis of intricate polycyclic systems. A primary strategy for constructing this bicyclic core is the aza-Diels-Alder reaction, where a chiral imine derived from ethyl glyoxylate (B1226380) reacts with cyclopentadiene (B3395910). This cycloaddition establishes the bicyclic framework with a high degree of stereocontrol, which is crucial for subsequent elaborations into more complex structures.
One of the most notable applications of this building block is in the total synthesis of the potent analgesic alkaloid, epibatidine. The 7-azabicyclo[2.2.1]heptane core of epibatidine is structurally related to the 2-azabicyclo[2.2.1]heptane system, and synthetic routes often leverage the stereochemical information embedded in precursors like ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate. scielo.brcore.ac.ukresearchgate.net Methodologies such as cycloaddition reactions and intramolecular nucleophilic substitutions on derivatives of this bicyclic ester are employed to construct the core structure of epibatidine and its analogues. scielo.brcore.ac.uk The synthesis of these complex natural products highlights the utility of the bicyclic framework in providing a rigid scaffold upon which further stereocenters and functional groups can be installed with precision.
The general approach often involves the initial synthesis of the bicyclic ester, followed by functional group manipulations to introduce the necessary substituents and build the additional rings required for the final polycyclic architecture.
| Reaction Type | Key Intermediates | Target Polycyclic System | Reference |
| Aza-Diels-Alder Reaction | Chiral imines from ethyl glyoxylate, Cyclopentadiene | 2-Azabicyclo[2.2.1]heptane core | pwr.edu.pl |
| Total Synthesis | N-protected 7-azabicyclo[2.2.1]heptan-2-one | (-)-Epibatidine | scielo.brcore.ac.uk |
| Intramolecular SN2 Displacement | 1,4-disubstituted cyclohexyl systems | 7-Azabicyclo[2.2.1]heptane core | core.ac.uk |
Asymmetric Synthesis of Other Conformationally Constrained Amino Acid Analogues
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is recognized as a conformationally rigid analogue of the amino acid proline. This inherent rigidity is a desirable feature in the design of peptidomimetics and other modified amino acids, as it reduces the conformational flexibility of peptides, often leading to enhanced biological activity and selectivity.
The bicyclic ester serves as a scaffold for the synthesis of a variety of other constrained amino acid analogues. For instance, it has been used as a starting material for the stereoselective synthesis of 4-hydroxyproline derivatives. These syntheses take advantage of the fixed stereochemistry of the bicyclic system to direct the introduction of new functional groups, such as a hydroxyl group, at specific positions.
Furthermore, the ester and the corresponding carboxylic acid can be incorporated into peptide chains to create peptidomimetics with well-defined three-dimensional structures. This has been demonstrated in the synthesis of tetracyclic tripeptide mimetics, where N-Boc-protected ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate was used as a key building block to enforce a specific helical conformation. The rigid bicyclic structure is instrumental in pre-organizing the peptide backbone, which is a key strategy in the design of molecules that can mimic or disrupt protein-protein interactions.
| Starting Material | Transformation | Product (Amino Acid Analogue) |
| Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | Functional group manipulation | Constrained 4-hydroxyprolines |
| N-Boc-protected ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | Peptide coupling and metathesis | Tetracyclic tripeptide mimetic |
| Ethyl exo-2-azabicyclo[2.2.1]heptane-3-carboxylate | Ring closure of urea/thiourea (B124793) derivatives | Bicyclic hydantoins and thiohydantoins |
Role as a Chiral Auxiliary or Ligand in Catalytic Asymmetric Reactions
Beyond its role as a structural component, the 2-azabicyclo[2.2.1]heptane framework derived from ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a valuable platform for the development of chiral ligands and auxiliaries for asymmetric catalysis. The ester can be readily converted into a variety of derivatives, such as amino alcohols and amides, which can then be functionalized to create ligands with specific chelating properties for metal catalysts.
Derivatives of the bicyclic proline analogue have been successfully employed as ligands in several types of catalytic asymmetric reactions. For example, chiral phosphine ligands incorporating the 2-azabicyclo[2.2.1]heptane skeleton have been synthesized and shown to be effective in promoting highly enantioselective reactions. These rigid phosphines can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in processes like asymmetric hydrogenation.
Moreover, the bicyclic amino acid structure itself has been explored in the context of organocatalysis. Theoretical and experimental studies have shown that bicyclic proline analogues can be effective catalysts for stereoselective aldol (B89426) reactions. The conformational rigidity of these catalysts is believed to enhance the stereoselectivity of the carbon-carbon bond-forming step compared to the more flexible parent amino acid, proline.
| Catalyst/Ligand Type | Asymmetric Reaction | Key Features |
| Bicyclic Phosphine Ligands | [3+2] Annulations | Rigid bicyclic framework, P-chiral center |
| Bicyclic Proline Analogues | Aldol Reaction | Conformationally restricted, enhanced stereoselectivity |
| (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-oxazoline ligands | Transfer Hydrogenation | N,N-chelating atoms |
Stereoselective Synthesis of Bio-relevant Core Structures
The utility of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate as a chiral building block extends to the stereoselective synthesis of a variety of core structures with significant biological relevance. Its application in this area is driven by the prevalence of the bicyclic and related cyclopentane motifs in numerous bioactive molecules.
A prominent example is its use in the synthesis of carbocyclic nucleoside analogues, which are an important class of antiviral agents. The related compound, 2-azabicyclo[2.2.1]hept-5-en-3-one, often referred to as Vince lactam, is a key precursor to blockbuster drugs like Carbovir and Abacavir. nih.gov The synthesis of these molecules relies on the stereocontrolled functionalization of the bicyclic core, which is then opened to reveal a cyclopentane ring with the desired stereochemistry for the carbocyclic sugar mimic.
More recently, derivatives of the 2-azabicyclo[2.2.1]heptane-3-carboxylate core have been incorporated into the design of inhibitors for other therapeutic targets. For instance, this scaffold has been used to synthesize peptidomimetic inhibitors of the SARS-CoV-2 3CL protease, a key enzyme in the replication of the virus. nih.gov In these inhibitors, the bicyclic core serves as a rigid replacement for certain amino acid residues, helping to orient the pharmacophoric groups for optimal binding to the enzyme's active site. The synthesis of these complex and stereochemically rich molecules from a readily available chiral building block underscores the strategic importance of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate in medicinal chemistry and drug discovery.
| Bio-relevant Core Structure | Therapeutic Area | Role of the Bicyclic Building Block |
| Epibatidine and Analogues | Analgesia (Nicotinic Agonists) | Provides the core 7-azabicyclo[2.2.1]heptane skeleton |
| Carbocyclic Nucleosides (e.g., Carbovir, Abacavir) | Antiviral (HIV) | Precursor to the chiral cyclopentane ring |
| Peptidomimetic Protease Inhibitors | Antiviral (SARS-CoV-2) | Rigid scaffold to mimic peptide conformations |
Design and Synthesis of Conformationally Constrained Bioactive Analogues Incorporating the 2 Azabicyclo 2.2.1 Heptane Motif
Development of Peptidomimetics and Conformationally Restricted Peptides
The incorporation of conformationally restricted amino acids into peptide sequences is a powerful strategy for improving drug-like properties. The 2-azabicyclo[2.2.1]heptane carboxylic acid framework serves as a constrained proline analogue, providing structural rigidity that influences the secondary structure of peptides.
The 2-azabicyclo[2.2.1]heptane motif is exceptionally adept at inducing specific secondary structures in peptides, particularly β-turns and helical conformations. Its rigid structure effectively mimics the twists and folds found in natural peptides.
β-Turn and β-Strand Mimicry : The bicyclic system can enforce or stabilize β-strand-like extended conformations in adjacent amino acid residues. Spectroscopic and simulation studies have shown that a C-terminal 7-azabicyclo[2.2.1]heptane amine (Abh) promotes an extended conformation for the neighboring amino acid on the N-terminal side. This effect is driven by the proximity between the bridgehead proton of the bicyclic system and the α-proton of the adjacent amino acid, providing a stabilizing force independent of solvent. Furthermore, derivatives such as (2S,5R)-5-tert-Butylproline, which share conformational constraints, have been used to generate type VIa β-turn mimics by favoring a cis-amide bond in the Xaa-Pro peptide linkage.
Helical Structure Mimicry : This scaffold is a key building block for creating mimics of the polyproline type II (PPII) helix, a left-handed helical structure crucial for many protein-protein interactions. Oligomers of bridged β-proline analogues, such as those derived from the 7-azabicyclo[2.2.1]heptane skeleton, can form robust helical structures. For instance, a tetracyclic tripeptide mimic was designed to be frozen in a PPII helix conformation using an N-Boc-protected ethyl (1S,3S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate as a key intermediate in its synthesis.
| Structural Motif | Mimicked Secondary Structure | Key Conformational Feature | Reference Compound/Fragment |
|---|---|---|---|
| 2-Azabicyclo[2.2.1]heptane | β-Turn (Type VIa) | Favors cis-amide bond geometry | 5-tert-Butylproline derivatives |
| 7-Azabicyclo[2.2.1]heptane | β-Strand | Stabilizes extended peptide conformation | C-terminal Abh amine |
| 2-Azabicyclo[2.2.1]heptane | Polyproline Type II (PPII) Helix | Creates a rigid, left-handed helical turn | Tetracyclic tripeptide mimics |
The rigidity of the 2-azabicyclo[2.2.1]heptane scaffold has a profound impact on the interaction between peptides and their target proteins. By constraining the peptide backbone, the molecule is pre-organized into a conformation that is more suitable for binding to its receptor. This reduces the conformational entropy that is typically lost when a flexible molecule binds to a target, which can lead to a significant increase in binding affinity.
Scaffold-Based Inhibitors of Enzymes and Receptors
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate and its derivatives serve as versatile starting materials for the synthesis of potent and selective inhibitors targeting a range of enzymes and receptors. The rigid bicyclic core provides an ideal framework for orienting pharmacophoric elements to achieve optimal interactions within a target's active site.
The 2-azabicyclo[2.2.1]heptane scaffold is a key structural feature in a novel class of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus. The bicyclic moiety effectively mimics the penultimate proline of natural DPP-4 substrates, allowing for strong interactions within the enzyme's active site.
Researchers have designed and synthesized compounds that incorporate (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with the 2-azabicyclo[2.2.1]heptane moiety. One such compound, named neogliptin, demonstrated more potent DPP-4 inhibition than the established drugs vildagliptin and sitagliptin. Further modifications, such as the introduction of 1,2,4-oxadiazole substituents, have led to even more potent inhibitors. The rigid bicyclic structure facilitates specific active site interactions while minimizing off-target binding, contributing to both high potency and selectivity against related proteases like DPP-8 and DPP-9.
| Compound | Modification | DPP-4 IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| Neogliptin (Compound 12a) | Core 2-azabicyclo[2.2.1]heptane scaffold | 16.8 ± 2.2 | More potent than vildagliptin and sitagliptin |
| Compound 9a | 1,2,4-Oxadiazole substituent on the scaffold | 4.3 | No substantial inhibition of DPP-8 and DPP-9 |
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid framework has been successfully employed in the development of novel inhibitors for the Hepatitis C Virus (HCV) NS3/NS4A serine protease. This enzyme is essential for viral replication, making it a prime target for antiviral drug design.
A series of potent NS3 serine protease inhibitors have been derived from this bicyclic amino acid. These peptidomimetic compounds leverage the constrained scaffold to present key functional groups to the enzyme's active site. Research in this area has led to the discovery of inhibitors with improved potency, highlighting the utility of the 2-azabicyclo[2.2.1]heptane core in designing effective treatments for HCV infections. The Protein Data Bank entry 2F9V corresponds to the crystal structure of the HCV NS3/NS4A protease in complex with an inhibitor derived from this scaffold.
The bicyclo[2.2.1]heptane ring system containing a nitrogen atom is a foundational structure for ligands targeting cholinergic receptors, including both muscarinic and nicotinic subtypes.
Muscarinic Agonists : The related 1-azabicyclo[2.2.1]heptane (azanorbornane) skeleton is a component of numerous potent muscarinic receptor agonists. Derivatives incorporating oxadiazole groups have shown significant improvements in potency and efficacy compared to earlier classes of agonists. Specifically, compounds with a 3-exo configuration on the azanorbornane ring displayed superior activity, which is attributed to a better fit within the active site of the muscarinic receptor.
Nicotinic Receptor Ligands : The 2-azabicyclo[2.2.1]heptane skeleton is a crucial pharmacophoric element for high-affinity ligands of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR). It serves as the core structure for the potent non-opiate analgesic epibatidine and a wide range of its synthetic analogues. The synthesis of these analogues, such as exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane, often utilizes intermediates derived from the 2-azabicyclo[2.2.1]heptane system to explore structure-activity relationships and develop selective ligands for nAChRs.
Analogues of Natural Products (e.g., Epibatidine)
The natural product epibatidine, an alkaloid isolated from the skin of the poison frog Epipedobates tricolor, is a potent analgesic that acts as a powerful agonist of nicotinic acetylcholine receptors (nAChRs). However, its high toxicity has limited its therapeutic potential, prompting extensive research into safer analogues. The 2-azabicyclo[2.2.1]heptane skeleton is a key structural feature of epibatidine and has been widely used to generate novel analogues with improved pharmacological profiles.
One notable example is epiboxidine, an isoxazole analogue where the toxic chloropyridinyl ring of epibatidine is replaced by a methylisoxazolyl group. This modification results in a compound that, while being about 10-fold less potent than epibatidine in antinociceptive assays and in inhibiting [3H]nicotine binding to α4β2 nAChRs, is significantly less toxic. In functional ion flux assays, epiboxidine was found to be nearly equipotent to epibatidine at α3β4 nicotinic receptors. Other modifications have focused on altering the substitution pattern on the bicyclic core or the aromatic ring to explore the structure-activity landscape. For instance, the synthesis of syn- and anti-isoepiboxidine, which are stereoisomers of an epibatidine analogue, highlights the exploration of different spatial arrangements of the substituent on the bicyclic frame.
Strategies for Modulating Biological Activity through Scaffold Variation
The biological activity of ligands incorporating the 2-azabicyclo[2.2.1]heptane scaffold can be finely tuned by strategic modifications to the core structure. These variations influence the molecule's size, shape, and electronic properties, thereby affecting its interaction with the target receptor.
Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. The rigid, chiral nature of the 2-azabicyclo[2.2.1]heptane core gives rise to multiple stereoisomers, each potentially having a distinct pharmacological profile. The spatial orientation of substituents on the bicyclic system, described as exo or endo, and the absolute configuration at chiral centers (C1, C2, C3, C4, C5, and C6) are critical for receptor binding and activity.
For example, the synthesis of enantiomerically pure analogues is crucial for understanding stereochemical effects. Research on P2Y14R antagonists incorporating the 2-azabicyclo[2.2.1]heptane lactam core demonstrated that different stereoisomers exhibit significant variations in receptor affinity. The synthesis of distinct isomers, such as (1R,4R,5R) and (1R,4R,6S) lactam analogues, showed that subtle changes in the attachment point and its stereochemistry on the bicyclic frame can lead to marked differences in biological activity. This underscores the importance of precise stereochemical control in the synthesis of these analogues to achieve the desired ligand-target recognition and biological effect.
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the 2-azabicyclo[2.2.1]heptane system, SAR studies have been instrumental in optimizing the properties of epibatidine analogues and other receptor ligands. These studies typically involve systematically modifying the scaffold and evaluating the impact on receptor binding affinity and functional activity.
Key areas of modification include:
The Aryl/Heteroaryl Moiety: Replacing the 6-chloro-3-pyridyl group of epibatidine with other aromatic or heteroaromatic systems has been a major focus. Studies on isoxazole-containing isosteres revealed that a 3'-methyl substituent on the isoxazole ring resulted in higher binding potency at nAChRs compared to an unsubstituted isoxazole. Conversely, a larger 3'-phenyl substituent significantly reduced binding affinity.
Substitution on the Bicyclic Nitrogen: The nitrogen atom of the 2-azabicyclo[2.2.1]heptane core is another key point for modification. Introducing different substituents can alter the compound's basicity, lipophilicity, and steric profile, thereby influencing its pharmacological properties.
Substitution on the Carbon Framework: Attaching various functional groups at different positions on the carbon skeleton of the bicyclic system allows for probing the steric and electronic requirements of the receptor's binding pocket.
The following table summarizes binding affinity data for several epibatidine analogues, illustrating the SAR for this class of compounds.
| Compound | Aromatic/Heteroaromatic Group | Receptor Subtype | Binding Affinity (Ki, nM) |
| Epibatidine | 6-Chloro-3-pyridyl | α4β2 nAChR | ~0.05 |
| Epiboxidine | 3-Methyl-5-isoxazolyl | α4β2 nAChR | ~0.5 |
| Analogue with Unsubstituted Isoxazole | 5-Isoxazolyl | nAChR | Lower potency |
| Analogue with Phenyl-substituted Isoxazole | 3-Phenyl-5-isoxazolyl | nAChR | Significantly reduced potency |
This table is illustrative and compiles data from multiple sources to demonstrate SAR principles. Actual values may vary based on experimental conditions.
Bioisosteric Replacement Strategies Using the 2-Azabicyclo[2.2.1]heptane System
Bioisosteric replacement is a widely used strategy in drug design to modify a lead compound's physicochemical properties, such as potency, selectivity, and metabolic stability, without significantly altering the steric and electronic features required for biological activity. The 2-azabicyclo[2.2.1]heptane system is involved in bioisosteric strategies in two main ways.
Second, the rigid 2-azabicyclo[2.2.1]heptane scaffold itself can serve as a conformationally constrained bioisostere for more flexible structural motifs. For example, it has been used as a rigid analogue of the pyrrolidine ring found in nicotine or the amino acid proline. Incorporating this bicyclic system locks the molecule into a specific conformation, which can provide valuable insights into the bioactive conformation required for receptor binding and can lead to increased potency and selectivity. This approach has been applied to the design of muscarinic agonists and other neurologically active agents.
Computational and Theoretical Investigations of the 2 Azabicyclo 2.2.1 Heptane System
Conformational Analysis and Energy Landscapes
The 2-azabicyclo[2.2.1]heptane skeleton is characterized by significant conformational rigidity. This rigidity is a direct consequence of its bridged bicyclic structure, which limits the rotational freedom of the constituent atoms. A key structural feature is the presence of a chiral center at the 3-position, which gives rise to two distinct stereoisomers: exo and endo. nih.govmdpi.com The orientation of the substituent at this position relative to the main bicyclic framework defines the isomer.
Computational studies are crucial for mapping the energy landscapes of these isomers. For example, investigations into substituted 2-azabicyclo[2.2.1]heptane derivatives have provided specific data on the relative stabilities and the energy barriers to interconversion. Low-temperature 13C NMR measurements on 2-methyl-2-azabicyclo[2.2.1]heptane have shown that the endo isomer is energetically slightly more stable than the exo isomer by approximately 0.3 kcal/mol. acs.org The same study determined the inversion barrier (ΔG‡) between the two isomers to be 7.2 kcal/mol, a value influenced by the unique angle and torsional strains of the bicyclic system. acs.org This small energy difference and the defined inversion barrier are critical parameters in understanding the dynamic behavior of this scaffold.
Table 1: Conformational Energy Data for 2-Methyl-2-azabicyclo[2.2.1]heptane
| Parameter | Value |
|---|---|
| Relative Stability | endo isomer is ~0.3 kcal/mol more stable than exo |
| Inversion Barrier (ΔG‡) | 7.2 kcal/mol |
Molecular Modeling and Docking Studies for Ligand Design
The constrained geometry of the 2-azabicyclo[2.2.1]heptane scaffold makes it an attractive template for the design of specific enzyme inhibitors and receptor ligands. Molecular modeling and docking studies are instrumental in this process, allowing for the rational design of potent and selective molecules. A notable application is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govmdpi.comresearchgate.netnih.gov
In these studies, researchers use computational methods to predict how derivatives of 2-azabicyclo[2.2.1]heptane will bind to the active site of the DPP-4 enzyme. The modeling analyzes the spatial orientation of the ligand and its interactions with key amino acid residues within the enzyme's subsites (S1, S2, S'1, and S'2). mdpi.com This analysis helps in designing molecules with optimal pharmacophore parameters for strong and selective binding.
For instance, the compound Neogliptin, which incorporates the 2-azabicyclo[2.2.1]heptane moiety, was designed using these molecular modeling techniques and was found to be a potent DPP-4 inhibitor. nih.govmdpi.comnih.gov Docking simulations provide scoring functions and binding energy estimates that help rank potential drug candidates. These calculations indicated that the protein-ligand complex of DPP-4 with Neogliptin is energetically more favorable than with other reference compounds like sitagliptin and vildagliptin. researchgate.net Furthermore, modeling can predict other crucial properties, such as potential cardiotoxicity, by calculating parameters like the blocking of HERG K+ ion channels (QPlogHERG). researchgate.net
Table 2: Molecular Docking Parameters for DPP-4 Inhibitors
| Compound | GlideScore | Emodel | ΔG bind | QPlogHERG |
|---|---|---|---|---|
| Neogliptin (12a) | -9.006 | -80.938 | -74.49 | -5.736 |
| Sitagliptin | -9.184 | -71.216 | -69.21 | -3.765 |
| Vildagliptin | -8.082 | -54.743 | -64.42 | -6.533 |
Data sourced from Maslov, I.O., et al. (2022). researchgate.net
Quantum Chemical Calculations on Reaction Mechanisms and Stereoselectivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions involving the 2-azabicyclo[2.2.1]heptane system. These calculations can map out reaction pathways, identify transition states, and rationalize the formation of specific products, including their stereochemistry.
For example, DFT-based mechanistic investigations have been used to understand the base-promoted heterocyclization reactions that form 7-azabicyclo[2.2.1]heptane derivatives, a structurally related system. acs.org By calculating the energies of intermediates and transition states, researchers can rationalize why certain reaction pathways are favored over others, leading to the observed product distribution.
More advanced computational methods are used to study complex photochemical reactions. Non-adiabatic molecular dynamics (NAMD) simulations, combined with high-level quantum mechanical calculations, have been employed to understand the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene. beilstein-archives.orgbeilstein-journals.org These simulations follow the reaction trajectory from the excited state back to the ground state, revealing how factors like the breaking of C-N bonds and subsequent molecular motions drive the stereoselectivity of the reaction. beilstein-archives.org Such studies are crucial for predicting and controlling the stereochemical outcome of reactions involving these bicyclic frameworks.
Prediction of Spectroscopic Properties
Computational chemistry plays a vital role in predicting spectroscopic properties, which are essential for the characterization and structural elucidation of novel 2-azabicyclo[2.2.1]heptane derivatives. By calculating properties like Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, researchers can corroborate experimental findings and confirm molecular structures.
For instance, the analysis of low-temperature 13C NMR spectra of 2-methyl-2-azabicyclo[2.2.1]heptane was used to distinguish between the endo and exo isomers and to measure the energy barrier for their interconversion. acs.org Computational predictions of NMR parameters can help assign specific peaks to particular atoms in the molecule, which is especially useful for complex, rigid systems where spectral interpretation can be challenging. The analysis of 1H NMR spectra, including coupling constants and through-space effects like the "W effect," is critical for determining the regio- and stereochemistry of substituents on the bicyclic ring. ucla.edu
Furthermore, quantum chemical calculations are used to predict chiroptical properties, such as optical rotation. This is a valuable method for assigning the absolute configuration of newly synthesized chiral 2-azabicycloalkane derivatives, providing a non-destructive alternative to X-ray crystallography. pwr.edu.pl
Future Research Directions and Unexplored Potential of the Ethyl 2 Azabicyclo 2.2.1 Heptane 3 Carboxylate Motif
Expansion of Synthetic Methodologies for Greater Structural Diversity
Future research is focused on developing novel synthetic routes to diversify the Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate scaffold. One promising area is the exploration of innovative palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes, to introduce oxygenated functionalities. rsc.org This method provides a pathway to a broader range of bridged aza-bicyclic structures.
Another avenue of exploration is the use of rearrangement reactions to alter the core structure. For instance, derivatives of 2-azabicyclo[2.2.1]heptane can be rearranged into the 2-azabicyclo[3.2.1]octane system under Mitsunobu conditions, offering a method for skeletal diversification. Additionally, the development of new catalytic systems, such as the binary Al(III)/TBAB catalyst, enables the efficient synthesis of a variety of functionally and substitutionally diverse 2-azabicyclo[2.2.1]heptanes from cyclic γ-epoxy alcohols and amines. acs.org These emerging methodologies are expected to provide access to a wider array of derivatives with unique three-dimensional arrangements of atoms, which is crucial for fine-tuning their biological activity.
Integration into Combinatorial Chemistry and High-Throughput Synthesis
The rigid framework of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate makes it an ideal scaffold for the construction of combinatorial libraries for high-throughput screening. Future efforts will likely focus on adapting existing synthetic routes for solid-phase or parallel synthesis. The development of robust methods for attaching the scaffold to a solid support and performing subsequent modifications in a high-throughput manner will be crucial.
The synthesis of multifunctional triazole and thiourea (B124793) derivatives based on the 2-azabicyclo[2.2.1]heptane scaffold has already demonstrated the potential for creating diverse libraries of compounds. pwr.edu.pl By combining the rigid bicyclic core with various pharmacophores, it is possible to generate large numbers of structurally related compounds for screening against a wide range of biological targets. The exchange of more flexible monocyclic nitrogen-containing rings with this rigid bicyclic analogue is a known strategy in the development of biologically active compounds, and its application in a combinatorial fashion is a promising future direction. pwr.edu.pl
Exploration of Novel Biological Targets for Scaffold-Based Drug Discovery
While derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have shown promise as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, there is a vast and underexplored landscape of other potential biological targets. nih.govmdpi.com Future research will involve screening libraries of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate derivatives against a wider range of enzymes and receptors.
Computational methods, such as virtual screening and structure-activity relationship (SAR) modeling, will play a key role in identifying new potential targets. nih.govdiva-portal.org These in silico approaches can help to prioritize which derivatives to synthesize and screen, making the drug discovery process more efficient. The unique three-dimensional structure of the 2-azabicyclo[2.2.1]heptane scaffold can lead to high-affinity and selective binding to protein targets, making it an attractive framework for the development of novel therapeutics for a variety of diseases, including respiratory illnesses through the inhibition of Cathepsin C. google.com
Development of New Catalytic Applications in Asymmetric Synthesis
The chiral nature of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate and its derivatives makes them valuable as ligands and catalysts in asymmetric synthesis. mdpi.com While they have already been successfully employed in reactions such as the enantioselective aldol (B89426) reaction, there is significant potential for the development of new catalytic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate, and how do reaction conditions influence yield and purity?
- Two primary methods are documented:
- Method 1 : Reacting alcohols with triphenylphosphine in toluene, followed by azide introduction using DIAD. Purification via column chromatography yields a yellow oil (NMR- and MS-confirmed) .
- Method 2 : Azide substitution in methanol with triphenylphosphine, followed by filtration and column chromatography. Both methods highlight the importance of solvent choice (toluene vs. methanol) and purification steps to avoid byproducts .
- Key considerations : Monitor reaction time (overnight) and use NaOH washes to remove unreacted reagents.
Q. How can researchers resolve discrepancies in published NMR data for stereoisomers of this compound?
- Discrepancies arise from integration errors (e.g., extra protons in published spectra) and stereochemical variations. For example:
- Ethyl (1R,3S,4S)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate shows corrected integration in C7Ha/C7Hb and C5Ha/C5Hb protons .
- X-ray crystallography is critical for unambiguous stereochemical assignment, as demonstrated for the (1S,3S,4R) isomer .
- Methodology : Compare δ values for aromatic (7.1–7.6 ppm) and bicyclic backbone protons (1.1–3.5 ppm), and validate with X-ray structures .
Q. What strategies are recommended for characterizing hygroscopic or unstable intermediates during synthesis?
- Use inert atmospheres (N₂) for moisture-sensitive steps, as seen in HCl/dioxane deprotection of N-Boc intermediates .
- Rapid characterization via ESI-MS or FTIR immediately after isolation minimizes degradation. For example, intermediates in SARS-CoV-2 inhibitor syntheses were analyzed within 40 minutes of formation .
Advanced Research Questions
Q. How can contradictory spectroscopic data be systematically analyzed to differentiate diastereomers or regioisomers?
- Case Study : The (1S,3S,4R) vs. (1R,3S,4S) isomers exhibit distinct splitting patterns in C4H (3.77 ppm, multiplet) and C3H (2.54 ppm, singlet) regions .
- Approach :
- Combine ¹H/¹³C NMR with NOESY to confirm spatial proximity of protons.
- Use polarimetric data (e.g., [α]²⁰ values at 589 nm) to correlate optical activity with configuration .
Q. What methodologies enable the application of this bicyclic scaffold in asymmetric organocatalysis or ligand design?
- The 2-azabicyclo[2.2.1]heptane core serves as a rigid framework for:
- Bifunctional organocatalysts : Functionalize C3 with thiourea or triazole groups to enhance enantioselectivity in Michael additions .
- Ligands : Introduce phenylethyl or adamantyl groups at N2 to modulate steric bulk, as shown in palladium-catalyzed couplings .
Q. How can researchers design derivatives of this compound for targeted biological activity assays?
- Antitumor Agents : Synthesize sulfonamide derivatives (e.g., 2-azabicyclo[2.2.1]heptane-2-sulfonamide) via palladium-catalyzed 1,2-aminoacyloxylation. These inhibit cancer cell lines (IC₅₀ ≈ cisplatin) .
- Antiviral Scaffolds : Incorporate peptidomimetic side chains (e.g., tert-leucine) using HATU/DIEA coupling in DCM, followed by HPLC purification .
- Key Data : Monitor bioactivity with MTT assays and validate target engagement via SPR or crystallography .
Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how can they be mitigated?
- Challenges : Low yields in stereoselective steps (e.g., <50% in aza-Diels-Alder reactions) and racemization during workup.
- Solutions :
- Use flow chemistry for exothermic reactions (e.g., DIAD-mediated azide transfers).
- Employ enzymatic resolutions (e.g., lipases) to enrich enantiopurity, as demonstrated in carbovir syntheses .
Methodological Tables
| Synthetic Step | Key Reagents/Conditions | Yield | Validation |
|---|---|---|---|
| Azide introduction | DIAD, Ph₃P, NaN₃, toluene, 12 h | 65–70% | ¹H NMR, ESI-MS |
| N-Boc deprotection | 4M HCl/dioxane, 40 min | >90% | TLC, immediate ESI-MS |
| HATU-mediated coupling | HATU, DIEA, DCM, rt | 60–75% | ¹³C NMR, HPLC |
| Spectral Conflict Resolution | Tool | Example Outcome |
|---|---|---|
| Proton integration errors | X-ray crystallography | Corrected C7H/C5H assignments |
| Stereochemical ambiguity | NOESY | Confirmed (1S,3S,4R) configuration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
